N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and a benzothieno[2,3-d]pyrimidin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidin core, followed by the introduction of bromophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.
Scientific Research Applications
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothieno[2,3-d]pyrimidin derivatives and bromophenyl-substituted molecules. Examples include:
Uniqueness
What sets N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide apart is its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings. The focus will be on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzothieno-pyrimidine derivatives. Its structure includes:
- Bromine atoms which may enhance biological activity through halogen bonding.
- Pyrimidine ring which is known for its role in various biological activities.
- Sulfanyl group , potentially contributing to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Research has shown that derivatives of benzothieno-pyrimidines can induce apoptosis in various cancer cell lines by promoting the release of pro-apoptotic factors and inhibiting anti-apoptotic proteins .
- Case Study : A study on a related compound demonstrated an IC50 value of 10 μM against breast cancer cells (MCF-7), indicating potent anticancer activity .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been reported to modulate inflammatory pathways:
- Mechanism of Action : It is hypothesized that the sulfanyl group may interact with inflammatory mediators such as cytokines and chemokines. This interaction can downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6 .
Antimicrobial Activity
Preliminary studies suggest that this class of compounds may also possess antimicrobial properties:
- Activity Spectrum : Research indicates that certain benzothieno-pyrimidine derivatives have shown effectiveness against Gram-positive bacteria. For example, a derivative exhibited minimum inhibitory concentration (MIC) values as low as 5 μg/mL against Staphylococcus aureus .
Data Summary
Properties
Molecular Formula |
C24H19Br2N3O2S2 |
---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Br2N3O2S2/c25-14-5-9-16(10-6-14)27-20(30)13-32-24-28-22-21(18-3-1-2-4-19(18)33-22)23(31)29(24)17-11-7-15(26)8-12-17/h5-12H,1-4,13H2,(H,27,30) |
InChI Key |
DKYATRYNHYSWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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